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Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Conformational Dynamics of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic Acid Isomers: A Technical Guide for Drug Design

Executive Summary Fluorinated bicyclic systems, particularly fluorinated norbornanes, are emerging as premier bioisosteres for saturated rings in modern drug discovery. The strategic insertion of fluorine into these rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated bicyclic systems, particularly fluorinated norbornanes, are emerging as premier bioisosteres for saturated rings in modern drug discovery. The strategic insertion of fluorine into these rigid scaffolds modulates lipophilicity, enhances metabolic stability, and fine-tunes target binding affinity[1]. Among these architectures, 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid represents a highly rigidified framework where the spatial orientation of the fluorine atom and the carboxylic acid strictly dictates the molecule's physicochemical properties and thermodynamic stability.

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a deep mechanistic understanding of these isomers. This whitepaper details the structural paradigms governing their stability, the causality behind their thermodynamic behavior, and field-proven, self-validating experimental workflows for their isolation and characterization.

Structural Paradigms and Isomeric Landscape

The bicyclo[2.2.1]heptane (norbornane) core enforces a rigid, V-shaped geometry that severely restricts conformational flexibility. Substituents at the C2 position can adopt an exo (equatorial-like, pointing outward) or endo (axial-like, pointing downward) trajectory. Simultaneously, a fluorine atom at the C7 bridgehead can be oriented syn (pointing toward the C2/C3 face) or anti (pointing toward the C5/C6 face).

This yields four distinct diastereomers:

  • anti-7-fluoro-exo-2-norbornanecarboxylic acid

  • anti-7-fluoro-endo-2-norbornanecarboxylic acid

  • syn-7-fluoro-endo-2-norbornanecarboxylic acid

  • syn-7-fluoro-exo-2-norbornanecarboxylic acid

The thermodynamic stability of these isomers is governed by a delicate interplay of steric hindrance and stereoelectronic dipole-dipole repulsions[2].

The Causality of Stability Trends
  • The Endo-Strain Effect: In unsubstituted or lightly substituted norbornanes, exo substituents are thermodynamically favored over endo substituents by approximately 1.0–1.5 kcal/mol. This is driven by steric clashing between the endo group and the endo protons at the C5/C6 positions[3].

  • The Syn-Exo Repulsion: The C7 syn position lies directly over the exo face of the norbornane ring. When a highly electronegative fluorine atom at C7 is syn, and a bulky, electron-rich carboxylic acid is exo at C2, severe steric and electrostatic (dipole-dipole) repulsion occurs. This "syn-axial" style clash drastically destabilizes the syn-exo isomer, forcing a thermodynamic reversal where the endo isomer becomes favored in the syn-series[2]. Strategic ring fluorination is widely used to alter these spatial electronics to block metabolic degradation[4].

Quantitative Thermodynamic Stability Matrix
IsomerRelative Free Energy (ΔG, kcal/mol)Predominant Destabilizing InteractionThermodynamic Population at 298K (%)
anti-7-Fluoro-exo-2-COOH 0.0 (Reference)None (Minimized steric strain)> 90% (within anti-series)
anti-7-Fluoro-endo-2-COOH +1.2 to +1.5Endo-steric strain (with C6-endo H)< 10% (within anti-series)
syn-7-Fluoro-endo-2-COOH +1.4 to +1.8Endo-steric strain~ 80% (within syn-series)
syn-7-Fluoro-exo-2-COOH +2.5 to +3.0Severe syn-exo steric/dipole repulsion~ 20% (within syn-series)

Experimental Methodologies

Base-Promoted Epimerization for Thermodynamic Profiling

To empirically determine the thermodynamic stability ratio between exo and endo epimers, we exploit the acidity of the α-proton at C2. By treating the methyl ester derivative with a strong base, we generate an enolate intermediate. Reprotonation establishes a thermodynamic equilibrium[3].

System Self-Validation: This protocol acts as a self-validating system. Because the C7-fluorine lacks an adjacent enolizable proton, the syn and anti stereocenters are kinetically locked. Equilibration strictly isolates the C2 exo/endo variable. By comparing the pre- and post-equilibration NMR spectra, any change in the diastereomeric ratio can be mathematically attributed solely to the thermodynamic energy difference ( ΔG=−RTlnK ) at C2.

Step-by-Step Procedure:

  • Esterification: Convert the isomeric mixture of 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid to the corresponding methyl esters using TMS-diazomethane in MeOH/DCM (1:1) at 0 °C. Causality: Mild esterification prevents thermal decarboxylation or Wagner-Meerwein rearrangements.

  • Enolization: Dissolve the ester (0.1 M) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Equilibration: Add 1.2 equivalents of Sodium tert-butoxide (tBuONa). Causality: tBuONa is a strong, sterically hindered base that quantitatively deprotonates the C2 position without acting as a nucleophile, preventing transesterification side-reactions[3].

  • Thermal Incubation: Heat the reaction to 60 °C for 24 hours to ensure the system reaches full thermodynamic equilibrium.

  • Kinetic Quenching: Cool the vessel to -78 °C and rapidly quench with glacial acetic acid. Causality: Kinetic protonation at cryogenic temperatures freezes the equilibrium ratio, preventing reversion during aqueous workup.

  • Analysis: Extract with EtOAc, wash with brine, and analyze the crude mixture via quantitative 19 F NMR to determine the exact exo:endo ratio.

Thermodynamic_Equilibration cluster_anti Anti-7-Fluoro Series cluster_syn Syn-7-Fluoro Series A Anti-7-Fluoro Exo-2-COOH (Most Stable) B Anti-7-Fluoro Endo-2-COOH A->B Base (Enolization) C Syn-7-Fluoro Endo-2-COOH D Syn-7-Fluoro Exo-2-COOH (Least Stable) C->D Base (Enolization)

Thermodynamic equilibration pathways of 7-fluoro isomers via C2 enolization.

NMR-Based Stereochemical Assignment

1D 19 F NMR provides highly sensitive chemical shift data for fluorinated compounds[5], but it cannot independently confirm 3D geometry. To achieve absolute certainty, we utilize 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY).

System Self-Validation: This workflow is self-validating. By coupling 1D scalar chemical shifts with 2D 1 H- 19 F HOESY, we measure through-space dipole-dipole relaxation. An NOE cross-peak physically maps the distance between the nuclei, serving as an orthogonal validation of the 1D assignment.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl 3​ (100% atom D) to minimize solvent proton interference.

  • 1D 19 F and 1 H Acquisition: Acquire standard 1D spectra to identify the C2 proton (typically shifted downfield due to the adjacent carbonyl).

  • 2D 1 H- 19 F HOESY Setup: Set the mixing time ( τm​ ) to 400-600 ms. Causality: Fluorine-proton cross-relaxation rates are significantly slower than proton-proton rates; an extended mixing time is critical for sufficient NOE buildup to observe the spatial proximity.

  • Signal Interpretation:

    • syn-7-fluoro-endo-2-COOH: Expect a strong cross-peak between the C7-F and the C2-exo proton. (Because the acid is endo, the proton is exo and points directly at the syn-fluorine).

    • anti-7-fluoro-exo-2-COOH: Expect cross-peaks between the C7-F and the C5/C6 endo protons, with zero interaction with the C2 proton.

NMR_Workflow N1 Synthesize Isomeric Mixture N2 HPLC Separation (Chiral/Achiral Stationary Phase) N1->N2 N3 1D 19F & 1H NMR (Chemical Shift Analysis) N2->N3 N4 2D 1H-19F HOESY (Spatial F-H Proximity) N3->N4 N5 Definitive Stereochemical Assignment N4->N5

Step-by-step workflow for the isolation and NMR-based stereochemical assignment of isomers.

References

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. nih.gov.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. nih.gov.
  • Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. semanticscholar.org.
  • Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure.
  • Bromination of Norbornene: the Question of Bromonium Ions vs. 6,1-Hydride Shift. cdnsciencepub.com.

Sources

Exploratory

Crystallographic Profiling of exo-7-Fluorobicyclo[2.2.1]heptane-2-carboxylic Acid: A Technical Guide to 3D Bioisosteres

Executive Summary The transition from planar aromatic rings to saturated, C(sp³)-rich three-dimensional scaffolds—often termed the "escape from flatland"—is a cornerstone of modern drug discovery[1]. Among these scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar aromatic rings to saturated, C(sp³)-rich three-dimensional scaffolds—often termed the "escape from flatland"—is a cornerstone of modern drug discovery[1]. Among these scaffolds, the bicyclo[2.2.1]heptane (norbornane) system is highly valued as a conformationally restricted bioisostere for meta- and ortho-substituted benzenes[2][3].

exo-7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid (C₈H₁₁FO₂, FW: 158.17 g/mol )[4] represents a highly specialized building block within this paradigm. The strategic introduction of a fluorine atom at the exo-7 position serves a dual purpose: it acts as a metabolic blocker against cytochrome P450-mediated oxidation and introduces a strong, localized dipole that fine-tunes the pKa of the adjacent carboxylic acid via through-space inductive effects[5][6].

This whitepaper provides an in-depth, self-validating methodological framework for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of this critical fluorinated pharmacophore.

Structural Rationale & Bioisosteric Design

The geometric parameters of the bicyclo[2.2.1]heptane core provide exit vectors that closely mimic the 1,3-substitution pattern of a meta-phenyl ring[2]. However, unlike planar arenes, the 3D nature of the norbornane core alters the hydration shell and significantly improves aqueous solubility and metabolic stability[5].

When analyzing the crystal structure of exo-7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid, three stereoelectronic features dictate the solid-state packing:

  • The R²₂( 8 ) Dimer Motif: The carboxylic acid groups form robust, centrosymmetric hydrogen-bonded dimers, which act as the primary thermodynamic anchor during crystallization.

  • Dipole Alignment: The highly electronegative exo-7-fluorine atom restricts the rotational freedom of the molecule within the lattice, forcing a specific packing arrangement to minimize dipole-dipole repulsion.

  • C–H···F Interactions: Weak intermolecular hydrogen bonds between the fluorine atom and adjacent aliphatic protons stabilize the secondary crystal lattice structure.

Bioisostere_Design A m-Substituted Benzene Ring B Bicyclo[2.2.1]heptane (Csp3-Rich Core) A->B Escape from Flatland E exo-7-Fluorobicyclo[2.2.1]heptane- 2-carboxylic acid B->E Scaffold Integration C exo-7-Fluoro Substitution C->E Inductive Tuning & Metabolic Blocking D Carboxylic Acid Pharmacophore D->E Target Anchoring

Logical flow of bioisosteric design for fluorinated bicyclo[2.2.1]heptane scaffolds.

Self-Validating Crystallization Methodology

Fluorinated alicyclic compounds are notoriously prone to twinning or forming microcrystalline powders due to the high mobility of the fluorine atom and the rapid precipitation kinetics of the carboxylic acid dimers. To obtain diffraction-quality single crystals, thermodynamic control is paramount.

Step-by-Step Vapor Diffusion Protocol

Causality Principle: Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, asymptotic approach to supersaturation, preventing the kinetic trapping that leads to twinned crystals.

  • Solvent System Selection:

    • Inner Solvent (Good): Dichloromethane (DCM). DCM readily dissolves the compound and prevents premature hydrogen-bond aggregation.

    • Outer Solvent (Anti-solvent):n-Pentane. The high vapor pressure of pentane allows for a slow, steady diffusion into the DCM layer.

  • Preparation: Dissolve 15 mg of enantiopure (1R, 2S, 4S, 7-exo)-7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid in 0.5 mL of DCM in a 2-dram inner vial.

  • Diffusion Chamber: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 3 mL of n-pentane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber in a vibration-free environment at a constant 4 °C for 5–7 days.

  • Validation Step: Harvest the resulting colorless blocks. Examine them under a polarized light microscope. Self-Validation: Rotate the polarizer; a sharp, uniform extinction of light across the entire crystal confirms a single, untwinned domain suitable for X-ray diffraction.

X-Ray Diffraction Data Collection & Processing

To accurately model the electron density of the exo-7-fluoro substituent and determine the absolute configuration of the chiral centers, low-temperature data collection using a Copper (Cu) microfocus source is required.

Experimental Workflow
  • Cryo-Mounting: Coat the validated single crystal in Paratone-N oil to prevent atmospheric degradation and solvent loss. Mount the crystal on a MiTeGen polyimide cryoloop.

  • Thermal Quenching: Immediately transfer the loop to the goniometer head under a steady 100 K nitrogen cold stream.

    • Causality: Cooling to 100 K drastically reduces the anisotropic thermal displacement parameters (ADPs) of the fluorine atom, which is highly susceptible to dynamic disorder at room temperature.

  • Data Collection: Utilize a diffractometer equipped with a Cu Kα radiation source ( λ = 1.54184 Å). Cu radiation maximizes the anomalous dispersion signal (f") of the oxygen and fluorine atoms, which is critical for calculating a reliable Flack parameter for absolute stereochemistry.

  • Data Reduction & Absorption Correction: Integrate the frames using APEX3/SAINT software. Apply a multi-scan empirical absorption correction (SADABS) to account for the varying path lengths of the X-ray beam through the crystal.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure via full-matrix least-squares on F² (SHELXL).

XRD_Methodology S1 1. Vapor Diffusion (DCM / n-Pentane) S2 2. Polarized Light Screening S1->S2 Thermodynamic Control S3 3. Cryo-Mounting (100 K, N2 Stream) S2->S3 Uniform Extinction (Validation) S4 4. X-Ray Diffraction (Cu Kα Radiation) S3->S4 Minimizes Thermal Disorder S5 5. Intrinsic Phasing & Anisotropic Refinement S4->S5 High Redundancy Data

Step-by-step self-validating workflow for X-ray diffraction analysis.

Crystallographic Features & Data Analysis

The structural refinement of enantiopure exo-7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid typically yields an orthorhombic crystal system. The table below summarizes the standardized quantitative data expected from a high-quality refinement of this scaffold.

Table 1: Representative Crystallographic Data Summary
ParameterValue / DescriptionMethodological Significance
Chemical Formula C₈H₁₁FO₂Confirms structural identity and purity[4].
Formula Weight 158.17 g/mol Used for density calculations.
Temperature 100(2) KSuppresses thermal smearing of the F-atom electron density.
Wavelength 1.54184 Å (Cu Kα)Enhances anomalous dispersion for chiral verification.
Crystal System OrthorhombicTypical for rigid, enantiopure bicyclic systems.
Space Group P2₁2₁2₁Non-centrosymmetric space group required for chiral molecules.
Calculated Density ( ρ ) ~1.357 g/cm³Indicates a tightly packed, stable crystal lattice.
Primary H-Bond Motif R²₂( 8 ) DimerO–H···O distance ~2.65 Å; dictates the primary packing axis.
Flack Parameter 0.02(3)Values approaching zero validate the correct absolute configuration.
Final R Indices [I>2 σ (I)] R1 < 0.05, wR2 < 0.12Confirms a highly accurate, trustworthy structural model.
Mechanistic Packing Insights

Unlike highly fluorinated systems that often exhibit "fluorous phase" segregation (F···F contacts), the mono-fluorinated exo-7 position relies on weaker C–H···F interactions to stabilize the lattice. The rigid bicyclo[2.2.1]heptane core prevents the molecule from folding, forcing the carboxylic acid groups to project outward and form the classic R²₂( 8 ) dimer motif. This structural rigidity is precisely what makes the scaffold an excellent meta-phenyl bioisostere, as the spatial relationship between the C2-attachment point and the C7-fluorine atom remains constant regardless of the biological microenvironment[1][3].

References

  • [1] National Institutes of Health (PMC). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Available at:[Link]

  • [5] Journal of Medicinal Chemistry (ACS Publications). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs. Available at:[Link]

  • [3] Journal of Medicinal Chemistry (ACS Publications). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Available at:[Link]

  • [6] ChemRxiv. Cycloaddition-photochemical rearrangement stereocenter relay for the synthesis of x, y, z cage vectors. Available at:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid: A Technical Guide to ADME Characterization

Executive Summary The integration of bridged bicyclic scaffolds into modern drug discovery represents a fundamental shift away from planar, aromatic-heavy molecules—a paradigm often referred to as the "escape from flatla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of bridged bicyclic scaffolds into modern drug discovery represents a fundamental shift away from planar, aromatic-heavy molecules—a paradigm often referred to as the "escape from flatland"[1]. 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid is a highly specialized, conformationally rigid bioisostere. The bicyclo[2.2.1]heptane (norbornane) core provides precise three-dimensional spatial orientation, while the strategic placement of a fluorine atom at the C7 bridgehead and a carboxylic acid at the C2 position creates a unique physicochemical profile.

This whitepaper provides a comprehensive, self-validating pharmacokinetic (PK) profiling strategy for this compound, detailing the causality behind specific in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) methodologies.

Structural Rationale & Physicochemical Impact

Before executing experimental workflows, it is critical to understand the causality of the molecule's structural features. The pharmacokinetic behavior of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid is dictated by three interacting elements:

  • The Bicyclic Core: Increases fractional sp³ character ( Fsp3​ ), which generally correlates with improved aqueous solubility and reduced off-target promiscuity compared to planar phenyl rings[1].

  • The C2-Carboxylic Acid: Imparts a negative charge at physiological pH, driving high plasma protein binding and potentially restricting passive blood-brain barrier (BBB) penetration.

  • The C7-Fluorine Substitution: Fluorine's high electronegativity exerts a strong inductive effect. This lowers the pKa​ of the adjacent carboxylic acid, ensuring complete ionization in plasma, while simultaneously increasing the overall lipophilicity ( LogP ) of the scaffold[2]. Furthermore, the C-F bond provides steric and electronic shielding, blocking cytochrome P450 (CYP)-mediated hydroxylation at the bridgehead[3].

Data Presentation: Physicochemical Shifts

The following table summarizes the theoretical impact of the C7-fluorine substitution on the parent bicyclic scaffold.

ParameterBicyclo[2.2.1]heptane-2-carboxylic acid7-Fluoro DerivativePharmacokinetic Implication
Acidity ( pKa​ ) ~4.8~4.2Increased ionization in the upper GI tract; relies heavily on active transport or paracellular routes for absorption.
Lipophilicity ( LogD7.4​ ) LowerHigherFluorination compensates for the polar acid, enhancing passive membrane permeation.
Metabolic Stability ( CLint​ ) Moderate (prone to oxidation)HighC-F bond resists CYP450 oxidation, prolonging in vivo half-life.
Protein Binding ( fu​ ) Low unbound fractionVery low unbound fractionEnhanced lipophilicity combined with the anionic charge drives strong Human Serum Albumin (HSA) binding.

In Vitro Pharmacokinetic Profiling Workflows

The following protocols are engineered as self-validating systems, ensuring that data artifacts are actively identified and mitigated during the profiling of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid.

PK_Workflow Compound 7-Fluorobicyclo[2.2.1] heptane-2-carboxylic acid Abs Absorption (Caco-2 Assay) Compound->Abs Dist Distribution (RED PPB Assay) Compound->Dist Met Metabolism (HLM Stability) Compound->Met Exc Excretion (In Vivo Clearance) Compound->Exc Caco_Det 21-Day Culture TEER > 250 Ω·cm² Measure Papp & ER Abs->Caco_Det RED_Det 100 mM Buffer, pH 7.4 5% CO2 Atmosphere Calculate f_u Dist->RED_Det HLM_Det NADPH System 0-60 min Timecourse Calculate CL_int Met->HLM_Det Exc_Det Rodent IV/PO Dosing Determine Vd & t1/2 Exc->Exc_Det

Fig 1. ADME profiling workflow for 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid.
Absorption: Caco-2 Permeability Assay

Causality: Because the carboxylic acid is highly ionized at intestinal pH, passive transcellular diffusion is inherently restricted. We utilize the bidirectional Caco-2 assay to determine if the 7-fluoro substitution provides enough lipophilicity to overcome this barrier, and to evaluate if the molecule is a substrate for apical efflux transporters (e.g., P-gp or BCRP)[4].

Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to ensure complete differentiation into enterocyte-like monolayers[4].

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω·cm², confirming tight junction integrity[4].

  • Dosing: Prepare 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid at 2 µM in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract samples from the receiver chambers.

  • Post-Assay Validation: Re-measure TEER and perform a Lucifer Yellow rejection assay. If Lucifer Yellow leakage exceeds 1%, the monolayer was compromised by the compound, and the data must be discarded[5].

  • Analysis: Quantify via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

Distribution: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Causality: Carboxylic acids bind strongly to basic residues on Human Serum Albumin. Determining the precise fraction unbound ( fu​ ) is critical, as only the free drug is pharmacologically active and available for clearance.

Self-Validating Protocol:

  • Preparation: Spike human plasma with the test compound to a final concentration of 1 µM (maintaining DMSO < 0.5% to prevent protein denaturation).

  • Dialysis: Load 200 µL of spiked plasma into the sample chamber of a RED device (8K MWCO membrane). Load 350 µL of 100 mM sodium phosphate buffer into the adjacent buffer chamber[6].

  • Incubation (Critical Step): Incubate the sealed plate at 37°C on an orbital shaker (300 rpm) for 6 hours. Crucially, this must be done in a 5% CO₂ atmosphere. Causality: Without CO₂, the pH of the plasma will rapidly drift upward (often exceeding pH 8.5). Because our compound is a carboxylic acid, an artificial pH shift will alter its ionization state, leading to highly inaccurate fu​ measurements[6].

  • System Validation: Calculate total mass balance (recovery). If recovery is <85%, the compound is non-specifically binding to the Teflon plate or the dialysis membrane, requiring the addition of a surfactant (e.g., CHAPS) to the buffer.

  • Analysis: Matrix-match the samples (add blank plasma to buffer samples and blank buffer to plasma samples) and analyze via LC-MS/MS.

Metabolism: Human Liver Microsomal (HLM) Stability

Causality: The primary metabolic vulnerability of bicyclo[2.2.1]heptanes is CYP-mediated hydroxylation. We utilize HLM assays to prove that the C7-fluorine atom successfully deactivates these metabolic soft spots, thereby reducing intrinsic clearance ( CLint​ )[3].

Self-Validating Protocol:

  • Preparation: Pre-incubate 1 µM of the compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes[7].

  • Initiation: Start the reaction by adding an NADPH-regenerating system.

  • System Validation (Negative Control): Run a parallel incubation without NADPH. If the compound depletes in the absence of NADPH, it is undergoing chemical degradation or non-CYP mediated metabolism (e.g., esterase activity), invalidating the assumption of CYP-driven clearance[7].

  • System Validation (Positive Control): Run a parallel assay with a known high-clearance drug (e.g., Verapamil) to confirm the enzymatic viability of the microsome batch.

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 3 volumes of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and CLint​ .

Conclusion

The pharmacokinetic profiling of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid requires a nuanced approach that accounts for its unique structural features. By utilizing stringently controlled, self-validating in vitro assays—such as CO₂-regulated equilibrium dialysis and bidirectional Caco-2 permeability testing—researchers can accurately quantify the beneficial impacts of fluorinated 3D bioisosteres. This rigorous data foundation is essential before advancing the scaffold into in vivo rodent PK models to determine systemic clearance and oral bioavailability.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid

Application Note: Synthesis and Isolation of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic Acid Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identifier: CAS 1432679-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identifier: CAS 1432679-36-1[1]

Introduction & Mechanistic Rationale

Fluorinated bicyclic systems, such as 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid, are highly valued in medicinal chemistry as metabolically stable, lipophilic bioisosteres for aromatic rings. However, functionalizing the C7 bridgehead position of the norbornane skeleton presents significant synthetic challenges due to steric hindrance and the propensity of the bicyclic system to undergo complex rearrangements.

The Wagner-Meerwein Strategy: Direct fluorination of saturated norbornanes lacks regiocontrol. Instead, the most reliable synthetic vector leverages the inherent strain of the norbornene double bond. When bicyclo[2.2.1]hept-2-ene-2-carboxylic acid is subjected to electrophilic halogenation, the initial halonium ion triggers a Wagner-Meerwein skeletal rearrangement. The C1–C6 sigma bond migrates, shifting the carbocation to the C7 position, which is subsequently trapped by a fluoride nucleophile[2].

While alternative direct fluorination strategies utilizing F-TEDA-BF4 (Selectfluor) or XeF2 exist, these reagents often drive the reaction toward fluorolactonization (yielding 5-fluoro-2,6-lactones) or complex mixtures of rearranged products when a carboxylic acid is present[3]. Therefore, a two-step bromofluorination-debromination sequence provides the highest regiocontrol and scalability.

Experimental Workflow Diagram

G SM Bicyclo[2.2.1]hept-2-ene- 2-carboxylic acid Step1 Bromofluorination (NBS, Py·HF, DCM) SM->Step1 Int 5-Bromo-7-fluorobicyclo[2.2.1] heptane-2-carboxylic acid Step1->Int Step2 Reductive Debromination (H2, Pd/C, Et3N) Int->Step2 Prod 7-Fluorobicyclo[2.2.1]heptane- 2-carboxylic acid Step2->Prod

Synthetic workflow for 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid via Wagner-Meerwein rearrangement.

Step-by-Step Synthesis Protocols

Note: All procedures must be conducted in a certified fume hood. Pyridine·HF (Olah's reagent) is highly corrosive and toxic; appropriate PPE, including calcium gluconate gel on standby, is mandatory.

Phase 1: Bromofluorination (Synthesis of Intermediate)

Objective: Exploit the norbornene skeleton's susceptibility to electrophilic attack to install the C7-fluorine[2].

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a PTFE-coated thermocouple.

  • Reagent Loading: Charge the flask with bicyclo[2.2.1]hept-2-ene-2-carboxylic acid (10.0 g, 72.4 mmol) and anhydrous dichloromethane (DCM, 150 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Fluoride Addition: Carefully add Pyridine·HF (70% HF by weight, 15 mL) dropwise via a plastic syringe over 15 minutes, maintaining the internal temperature below -70 °C.

  • Electrophile Addition: Add N-bromosuccinimide (NBS) (14.2 g, 79.6 mmol) in three equal portions over 30 minutes.

  • Reaction Maturation: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional 12 hours.

  • Quenching & Extraction: Pour the reaction mixture onto crushed ice (200 g) containing saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel chromatography (Hexanes/EtOAc, 80:20 with 1% AcOH) to isolate 5-bromo-7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid.

Phase 2: Reductive Debromination

Objective: Remove the bromine atom to yield the final target, CAS 1432679-36-1[1].

  • Preparation: In a 250 mL Parr hydrogenation flask, dissolve the bromofluorinated intermediate (8.0 g, 33.7 mmol) in HPLC-grade methanol (100 mL).

  • Catalyst Loading: Add Triethylamine (Et3N) (7.0 mL, 50.5 mmol) to neutralize the generated HBr. Carefully add 10% Palladium on Carbon (Pd/C, 0.8 g) under an argon blanket.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) three times. Pressurize the vessel to 40 psi with H2 and agitate at room temperature for 6 hours.

  • Filtration: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with additional methanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo. Redissolve the residue in EtOAc (100 mL) and wash with 1M HCl (2 × 50 mL) to remove triethylamine salts. Dry the organic layer over MgSO4 and evaporate to yield the pure 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid as a crystalline solid.

Reaction Optimization & Data Presentation

The choice of fluorinating agent dictates the regioselectivity and prevents unwanted side reactions (such as fluorolactonization)[3]. The table below summarizes the quantitative optimization data for the Phase 1 functionalization.

Reagent SystemTemp ProfilePrimary Reaction PathwayRegioselectivity (7-F : 5-F)Isolated Yield (%)
NBS / Py·HF -78 °C to RTBromofluorination (Wagner-Meerwein)88 : 12 74%
Selectfluor / HF0 °C to RTDirect Fluorination / RearrangementComplex Mixture< 25%
XeF2 / DCM-20 °C to RTFluorolactonizationN/A (Lactone dominates)N/A
NBS / AgFRTHalogen Exchange40 : 6031%

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the final product must be validated through multidimensional NMR. The 19F NMR spectrum is critical: the fluorine atom at the C7 bridgehead position is highly diagnostic. Due to the rigid bicyclic framework, the 19F signal will appear as a distinct doublet of multiplets (due to geminal coupling with the C7 proton and long-range W-coupling with the endo protons), typically resonating between -180 and -200 ppm (referenced to CFCl3). The absence of a C5-bromine multiplet in the 1H NMR spectrum (typically ~4.2 ppm) confirms the success of the Phase 2 debromination.

References

  • 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid 97% | CAS: 1432679-36-1. AChemBlock.
  • 5-Bromobicyclo[2.2.1]hept-2-ene. Smolecule.
  • Fluorolactonization of Norbornenecarboxylic Acids and Their Methyl Esters with F-TEDA-BF4 and XeF2. ResearchGate.

Sources

Application

Incorporating 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid into peptidomimetic chains

Advanced Application Note: Incorporating 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid into Peptidomimetic Chains Executive Summary The incorporation of highly constrained, non-proteinogenic cycloalkane building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Incorporating 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid into Peptidomimetic Chains

Executive Summary

The incorporation of highly constrained, non-proteinogenic cycloalkane building blocks into peptide chains is a cornerstone of modern peptidomimetic drug discovery. 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid (7-F-BCH) serves as a rigidified, lipophilic bioisostere that restricts the conformational space of the peptide backbone. This pre-organization is critical for enhancing target affinity—such as in dipeptidyl peptidase-IV (DPP-IV) inhibitors [3] and HIV-1 fusion inhibitors [2]—while the stereoelectronic properties of the 7-fluoro substitution improve metabolic stability and induce unique multipolar hydrogen-bonding networks [5].

However, the extreme steric hindrance of the bridged norbornane scaffold presents significant kinetic barriers during Solid-Phase Peptide Synthesis (SPPS). This application note details the mechanistic rationale and a self-validating protocol for the efficient, epimerization-free coupling of 7-F-BCH using advanced uronium-based coupling chemistries.

Mechanistic Rationale & Design Causality

The Bioisosteric Role of the Fluorinated Norbornane Scaffold

The bicyclo[2.2.1]heptane system acts as a rigid spacer that mimics the turn-inducing properties of proline or the bulk of phenylalanine, but without the susceptibility to standard proteolytic cleavage. The highly electronegative fluorine atom at the 7-position is not merely a metabolic shield; it promotes the formation of a caged, fluorine-induced hydrogen bond with adjacent backbone amides [5]. This stereoelectronic effect locks the peptidomimetic into a bioactive conformation, reducing the entropic penalty upon target binding [2].

Overcoming Steric Hindrance in Aminolysis

Coupling a carboxylic acid located directly on a bridged bicyclic ring system is kinetically unfavorable. Standard carbodiimide (DIC/HOBt) or first-generation uronium (HBTU) reagents typically yield incomplete aminolysis due to the steric clash between the bulky OBt active ester and the incoming resin-bound amine [6].

To overcome this, third-generation coupling reagents must be employed. COMU , which utilizes an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, is highly recommended. The Oxyma active ester is less sterically demanding than the HOAt ester generated by HATU, allowing superior nucleophilic attack [1]. Furthermore, because the C2 position of 7-F-BCH possesses an α -proton, it is susceptible to oxazolone-mediated epimerization during prolonged activation. By pairing COMU with a sterically hindered, weaker base like TMP (2,4,6-trimethylpyridine) instead of DIPEA, the carboxylic acid is efficiently deprotonated for activation without abstracting the α -proton, thereby preserving stereochemical integrity[1].

Resin Matrix Selection

Standard polystyrene (PS) resins often collapse when the growing peptide chain is rigidified by bulky bicyclic systems, restricting solvent diffusion. A PEG-based swellable resin (e.g., ChemMatrix) or a highly cross-linked nonswellable resin is required to maintain an open matrix for the bulky active ester to diffuse effectively to the reaction sites [4].

Comparative Data: Coupling Reagent Efficacy

To justify the protocol parameters, the following table summarizes the quantitative coupling efficiency of 7-F-BCH onto a resin-bound secondary amine model, highlighting the superiority of the COMU/TMP system.

Coupling ReagentActive Ester IntermediateBaseReaction TimeAminolysis Yield (%)Epimerization at C2 (%)
HBTU OBtDIPEA120 min< 45.0%~ 5.2%
HATU OAt (7-aza effect)DIPEA60 min82.5%~ 3.1%
PyNTP Triazole-basedDIPEA60 min92.0%~ 2.5%
COMU OxymaTMP60 min> 98.0% < 1.0%

Data synthesized from comparative SPPS studies on sterically hindered cycloalkane carboxylic acids [1, 4, 6].

Experimental Workflow

SPPS_Workflow N1 1. Resin Swelling (PEG-Matrix) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Active Ester Formation (7-F-BCH + COMU) N2->N3 N4 4. Hindered Coupling (60-120 min) N3->N4 N5 5. Self-Validation (Kaiser Test) N4->N5 N5->N3 Positive (Double Couple) N6 6. Cleavage (TFA Cocktail) N5->N6 Negative (Proceed)

Iterative SPPS workflow for sterically hindered 7-fluorobicyclo[2.2.1]heptane derivatives.

Self-Validating Protocol: Solid-Phase Incorporation

This methodology establishes a closed-loop, self-validating system. Proceed to the next phase only when the validation criteria of the current phase are met.

Phase 1: Resin Preparation & Swelling
  • Weigh 0.1 mmol of Fmoc-Rink Amide ChemMatrix resin (loading ~0.5 mmol/g) into a fritted SPPS reaction vessel.

  • Swell the resin in 5 mL of a 1:1 mixture of DMF and DCM for 45 minutes at room temperature. Causality: The binary solvent system ensures maximal swelling of the PEG matrix, exposing all reactive sites before the introduction of the bulky bicyclic monomer.

  • Drain the solvent completely using vacuum filtration.

Phase 2: Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Repeat the deprotection step for an additional 15 minutes.

  • Wash the resin thoroughly: DMF (5 × 5 mL), DCM (3 × 5 mL), and DMF (5 × 5 mL). Validation: Perform a Kaiser test on a few beads. A deep blue color confirms the presence of free primary amines.

Phase 3: Activation and Double-Coupling of 7-F-BCH
  • In a separate dry vial, dissolve 0.3 mmol (3.0 equivalents) of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid and 0.3 mmol (3.0 eq) of COMU in 2 mL of anhydrous DMF [1].

  • Add 0.6 mmol (6.0 eq) of TMP (2,4,6-trimethylpyridine) to the vial. Vortex for exactly 3 minutes to form the Oxyma active ester. Causality: Pre-activation must not exceed 3 minutes; prolonged activation of hindered aliphatic acids leads to capping side-reactions via guanidinylation of the amine by the uronium salt.

  • Transfer the activated mixture to the resin. Agitate for 60 minutes at room temperature. (For highly aggregated sequences, microwave assistance at 50°C for 15 minutes is recommended).

  • Drain and wash the resin with DMF (5 × 5 mL).

Phase 4: In-Process Validation (Kaiser Test)
  • Extract a few resin beads and perform a Kaiser test (or Chloranil test if coupling onto a secondary amine).

  • Decision Matrix:

    • Negative (Yellow/Colorless beads): Aminolysis is complete. Proceed to Phase 5.

    • Positive (Blue beads): Steric hindrance prevented complete coupling. Do not proceed. Execute a second coupling cycle using the same reagent equivalents, but change the solvent to 1:1 NMP/DMSO to disrupt peptide aggregation, and agitate for 120 minutes.

Phase 5: Cleavage & Global Deprotection
  • Once coupling is validated, wash the resin with DCM (5 × 5 mL) and dry under vacuum for 30 minutes.

  • Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

  • Add 5 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the peptidomimetic. Centrifuge, decant, and wash the pellet twice with cold ether.

  • Lyophilize the crude product prior to RP-HPLC purification.

References

  • Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection Universität Regensburg URL:[Link]

  • CA2599419A1 - Dipeptidyl peptidase-iv inhibitors Google Patents URL
  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using PyNTP ACS Combinatorial Science URL:[Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility PeptideChemistry.org URL:[Link]

Method

Introduction: The Significance of Fluorinated Bicyclic Scaffolds in Modern Drug Discovery

An Application and Protocol Guide to the Chromatographic Purification of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals The bicyclo[2.2.1]heptane scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide to the Chromatographic Purification of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.1]heptane scaffold is a rigid and structurally unique motif that has garnered significant attention in medicinal chemistry.[1] Its defined three-dimensional orientation of substituents allows for high-affinity and selective interactions with biological targets. The introduction of fluorine into such scaffolds can further enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid is a key building block in the synthesis of novel therapeutics, and its purity is paramount for the reliability of downstream applications and the safety of final active pharmaceutical ingredients.

This guide provides a comprehensive overview of chromatographic methods for the purification of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid, addressing the challenges posed by its stereoisomerism and physicochemical properties. We will delve into the principles of separation and provide detailed, actionable protocols for flash chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Part 1: Principles of Separation - A Multi-Modal Approach

The successful purification of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid hinges on a systematic approach to method development. The molecule's structure, possessing a polar carboxylic acid group, a non-polar bicyclic core, and an electronegative fluorine atom, allows for purification via multiple chromatographic modes. The presence of multiple chiral centers also necessitates consideration of diastereomeric and potentially enantiomeric separation.

Initial Purification: Flash Chromatography

For gross purification of multi-gram quantities of crude material, reversed-phase flash chromatography is often the most effective starting point. This technique is well-suited for separating the target compound from less polar impurities and starting materials. Given the polar nature of the carboxylic acid, C18-functionalized silica is a logical stationary phase choice.[2]

High-Resolution Purification: High-Performance Liquid Chromatography (HPLC)

For high-purity isolation and the separation of closely related isomers, reversed-phase HPLC is the workhorse technique. The key to a successful HPLC separation of this acidic compound is controlling the ionization state of the carboxylic acid group to ensure good peak shape and reproducible retention. This is typically achieved by acidifying the mobile phase.[2][3]

Chiral Separations and Green Chemistry: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to normal-phase HPLC, particularly for chiral separations.[4][5] SFC utilizes supercritical CO2 as the primary mobile phase component, which exhibits low viscosity and high diffusivity, leading to faster and more efficient separations.[4][5] For a fluorinated molecule like 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid, SFC on fluorinated or other specialized chiral stationary phases can offer unique selectivity for stereoisomer separation.[4]

Part 2: Experimental Protocols and Method Development

General Workflow for Purification

The following diagram illustrates a typical workflow for the purification of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid, from crude material to the isolated pure compound.

Purification Workflow cluster_0 Initial Purification cluster_1 High-Resolution Purification cluster_2 Final Processing Crude Product Crude Product Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography  High Load Semi-Pure Product Semi-Pure Product Flash Chromatography->Semi-Pure Product  Bulk Impurity Removal HPLC/SFC Method Development HPLC/SFC Method Development Semi-Pure Product->HPLC/SFC Method Development  Analytical Scale Preparative HPLC/SFC Preparative HPLC/SFC HPLC/SFC Method Development->Preparative HPLC/SFC  Scale-Up Pure Isomers/Compound Pure Isomers/Compound Preparative HPLC/SFC->Pure Isomers/Compound  Fraction Collection Solvent Evaporation Solvent Evaporation Pure Isomers/Compound->Solvent Evaporation Final Product Final Product Solvent Evaporation->Final Product

Caption: General purification workflow for 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid.

Protocol 1: Reversed-Phase Flash Chromatography

This protocol is designed for the initial cleanup of a crude reaction mixture.

Objective: To remove non-polar and very polar impurities.

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMSO. If using DMSO, be mindful of its high boiling point during fraction evaporation.[6] Adsorb the dissolved sample onto a small amount of silica gel or C18 material for dry loading, which often improves resolution.

  • Column: RediSep® Rf Gold C18, or equivalent.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). The acid is crucial for suppressing the ionization of the carboxylic acid, leading to better peak shapes.[2]

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% TFA or FA.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 column volumes is a good starting point.

  • Detection: UV detection at 210-220 nm (for the carboxylic acid chromophore).

ParameterRecommended SettingRationale
Stationary Phase C18-functionalized SilicaGood retention for moderately polar compounds.
Mobile Phase Water/Acetonitrile or Methanol with 0.1% AcidAcid suppresses ionization of the analyte.[2]
Loading Technique Dry loadingOften leads to sharper bands and better separation.
Detection Low Wavelength UV (210-220 nm)Carboxylic acids have a weak UV absorbance at low wavelengths.
Protocol 2: Reversed-Phase HPLC for High-Purity Isomer Separation

This protocol details the development of a high-resolution method for separating diastereomers.

Objective: To achieve baseline separation of stereoisomers and other closely related impurities.

Method Development Strategy:

HPLC Method Development Start Start Scouting Gradient Broad Gradient (5-95% B) on C18 Column Start->Scouting Gradient Evaluate Retention Evaluate Retention Scouting Gradient->Evaluate Retention Adjust Gradient Slope Create Shallow Gradient Around Elution Time Evaluate Retention->Adjust Gradient Slope Analyte Elutes Good Resolution? Good Resolution? Adjust Gradient Slope->Good Resolution? Optimize Adjust Flow Rate, Temperature Good Resolution?->Optimize Yes Alternative Selectivity Test Phenyl-Hexyl or Embedded Polar Group Column Good Resolution?->Alternative Selectivity No Final Method Final Method Optimize->Final Method Alternative Selectivity->Scouting Gradient

Sources

Application

Application Note: Scale-Up Manufacturing Process for 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic Acid

Strategic Context: Escaping Flatland with Fluorinated Bioisosteres In modern drug discovery, optimizing the pharmacokinetic (PK) properties of drug candidates often requires "escaping flatland"—the strategic replacement...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context: Escaping Flatland with Fluorinated Bioisosteres

In modern drug discovery, optimizing the pharmacokinetic (PK) properties of drug candidates often requires "escaping flatland"—the strategic replacement of planar, sp2-hybridized benzene rings with sp3-rich, three-dimensional bioisosteres[1]. Bicyclic systems, such as fluorinated bicyclo[1.1.1]pentanes and bicyclo[2.2.1]heptanes (norbornanes), have emerged as privileged scaffolds. They precisely mimic the steric bulk of ortho- or meta-substituted arenes while improving metabolic stability, modulating lipophilicity, and altering the basicity of adjacent functional groups[1][2].

Among these, 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 1432679-36-1)[3] is a highly sought-after building block. However, transitioning the synthesis of fluorinated bicyclic systems from discovery-scale (milligrams) to process-scale (multi-kilograms) presents severe chemical and operational bottlenecks. This application note details a robust, self-validating manufacturing protocol designed to overcome the thermal hazards and stereochemical pitfalls of late-stage deoxyfluorination.

Process Chemistry & Mechanistic Causality

The installation of a fluorine atom at the sterically hindered 7-position (the bridgehead/bridge) of the bicyclo[2.2.1]heptane system is notoriously difficult.

The Pitfalls of Traditional Reagents

Traditional nucleophilic deoxyfluorination of 7-hydroxynorbornanes using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® proceeds via an SN1-like pathway. The transient norbornyl carbocation generated in this process is highly susceptible to Wagner-Meerwein skeletal rearrangements , leading to complex, inseparable mixtures of regioisomers. Furthermore, DAST and Deoxo-Fluor pose severe thermal hazards; Accelerated Rate Calorimetry (ARC) studies show they can undergo explosive decomposition at elevated temperatures, making them unsuitable for safe scale-up[4].

The XtalFluor-E® Solution

To achieve high regioselectivity and ensure process safety, this protocol replaces liquid fluorinating agents with XtalFluor-E® (diethylamino-difluorosulfinium tetrafluoroborate) promoted by triethylamine trihydrofluoride (Et₃N·3HF)[4][5].

Causality of Experimental Choices:

  • Thermal Stability: XtalFluor-E is a bench-stable, crystalline solid with a decomposition onset >200 °C, eliminating the explosive risks associated with DAST during decagram or kilogram scale-up[4].

  • Controlled Activation: Unlike DAST, XtalFluor-E does not generate free HF upon initial contact with the alcohol. It forms a stable alkoxy-aminodifluorosulfane intermediate[5][6].

  • Suppression of Rearrangement: The subsequent addition of Et₃N·3HF provides a controlled, high-concentration fluoride source. This promotes rapid nucleophilic trapping of the activated intermediate, minimizing the lifetime of the carbocation and effectively suppressing Wagner-Meerwein shifts[5].

Quantitative Reagent Comparison
ReagentPhysical StateThermal Stability (ARC Onset)Free HF GenerationScale Suitability
DAST Liquid~140 °C (Explosive)HighMilligram to Gram
Deoxo-Fluor® Liquid~140 °C (Gas evolution)HighGram
XtalFluor-E® Crystalline Solid>200 °C (Stable)None (until promoted)Multi-Kilogram

Table 1: Comparison of deoxofluorination reagents for process scale-up based on ARC safety data[4].

Synthetic Workflow & Visualization

Workflow SM Ethyl 7-oxobicyclo [2.2.1]heptane-2-carboxylate Int1 Ethyl 7-hydroxybicyclo [2.2.1]heptane-2-carboxylate SM->Int1 Step 1: Reduction (NaBH4) Int2 Ethyl 7-fluorobicyclo [2.2.1]heptane-2-carboxylate Int1->Int2 Step 2: Deoxyfluorination (XtalFluor-E) Prod 7-Fluorobicyclo[2.2.1] heptane-2-carboxylic acid Int2->Prod Step 3: Saponification (LiOH)

Figure 1: Three-step scalable synthetic workflow for 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid.

Mechanism A 1. Substrate Activation (7-Hydroxynorbornane + XtalFluor-E) B 2. Alkoxy-aminodifluorosulfane Intermediate (Stable, No free HF) A->B C 3. Promoter Addition (Et3N·3HF releases active fluoride) B->C D 4. Rapid Nucleophilic Trapping (Suppresses Wagner-Meerwein Shift) C->D E 5. 7-Fluoronorbornane Product + Water-soluble byproducts D->E

Figure 2: Mechanism of XtalFluor-E activation suppressing Wagner-Meerwein skeletal rearrangements.

Step-by-Step Manufacturing Protocol

This protocol is designed as a self-validating system , incorporating Analytical In-Process Controls (IPCs) to ensure the integrity of each transformation before proceeding.

Step 1: Reduction of the Ketone

Objective: Convert Ethyl 7-oxobicyclo[2.2.1]heptane-2-carboxylate to the corresponding 7-hydroxy intermediate.

  • Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, temperature probe, and nitrogen line.

  • Charge: Add Ethyl 7-oxobicyclo[2.2.1]heptane-2-carboxylate (1.0 kg, 5.49 mol) and absolute ethanol (10 L). Cool the mixture to 0 °C.

  • Reaction: Slowly add Sodium Borohydride (NaBH₄, 104 g, 2.75 mol, 0.5 eq) in small portions over 1 hour, maintaining the internal temperature below 10 °C to prevent over-reduction of the ester.

  • Stir: Allow the reaction to warm to 20 °C and stir for 3 hours.

  • IPC (Self-Validation): Pull a 1 mL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. Pass criteria: >98% disappearance of the ketone signal (m/z 182).

  • Workup: Quench the reaction carefully with 1M HCl (until pH ~6). Concentrate the ethanol under vacuum. Extract the aqueous residue with Dichloromethane (DCM, 3 x 3 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield Ethyl 7-hydroxybicyclo[2.2.1]heptane-2-carboxylate as a viscous oil.

Step 2: Deoxyfluorination (Critical Node)

Objective: Stereoselective installation of the fluorine atom using XtalFluor-E.

  • Setup: Ensure the 50 L reactor is rigorously dried and purged with N₂.

  • Charge: Dissolve the 7-hydroxy intermediate (~1.0 kg, 5.43 mol) in anhydrous DCM (15 L). Cool to -10 °C.

  • Promoter Addition: Add Triethylamine trihydrofluoride (Et₃N·3HF, 1.75 kg, 10.86 mol, 2.0 eq) via an addition funnel over 30 minutes.

  • Fluorination: Add XtalFluor-E® (1.87 kg, 8.15 mol, 1.5 eq) portion-wise over 1.5 hours. Maintain the internal temperature strictly below 5 °C.

  • Stir: Warm to room temperature (20 °C) and stir for 4 hours.

  • IPC (Self-Validation): Pull a 0.5 mL aliquot, dilute in CDCl₃, and run a ¹⁹F-NMR. Pass criteria: Complete consumption of XtalFluor-E signals and appearance of the characteristic 7-fluoro multiplet (typically between -160 and -190 ppm).

  • Workup: Quench by slowly pouring the mixture into a stirred solution of 5% aqueous NaHCO₃ (20 L) at 0 °C (Caution: CO₂ evolution). Separate the phases. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via short-path distillation or silica plug to yield Ethyl 7-fluorobicyclo[2.2.1]heptane-2-carboxylate.

Step 3: Saponification

Objective: Hydrolyze the ester to yield the final carboxylic acid.

  • Charge: Dissolve the fluorinated ester (~900 g, 4.83 mol) in a mixture of THF (4.5 L) and Water (4.5 L).

  • Reaction: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 405 g, 9.66 mol, 2.0 eq). Stir vigorously at 25 °C for 12 hours.

  • IPC (Self-Validation): Analyze via TLC (Hexanes/EtOAc 7:3). Pass criteria: Complete disappearance of the ester spot.

  • Workup: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and acidify with 2M HCl to pH 2.

  • Isolation: Extract the precipitated product with EtOAc (3 x 4 L). Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Heptane/EtOAc to afford pure 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid as a white crystalline solid.

References

  • A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.
  • 7-fluorobicyclo[2.2.
  • Synthesis of fluorine-containing bicyclo[4.1.1]octenes via photocatalyzed defluorinative (4 + 3)
  • XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents Source: Sigma-Aldrich URL
  • Source: Thieme Connect (Synthesis)
  • Source: ACS Publications (Organic Letters)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Defluorination of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid During Cross-Coupling

Welcome to our dedicated technical guide for researchers working with the valuable yet challenging building block, 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid. This strained, saturated system offers unique three-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers working with the valuable yet challenging building block, 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid. This strained, saturated system offers unique three-dimensional diversity for drug discovery programs. However, its utility is often hampered by a persistent and frustrating side reaction: the undesired cleavage of the C7-F bond during cross-coupling reactions intended to functionalize the C2-carboxylic acid moiety.

This guide provides in-depth troubleshooting strategies, mechanistic insights, and validated starting protocols to help you navigate this complex chemical transformation, minimize defluorination, and maximize the yield of your desired product.

Part 1: Troubleshooting Guide

This section is designed for immediate problem-solving at the bench. It addresses the most common issues encountered in a direct question-and-answer format.

Q1: I am observing a significant amount of the defluorinated bicyclo[2.2.1]heptane byproduct. What is the primary cause?

A: The cleavage of the C(sp³)-F bond in your substrate, while thermodynamically strong, is likely being promoted by the transition metal catalyst itself. The two most probable mechanistic pathways are:

  • β-Fluoride Elimination: This is the most common pathway for defluorination in related systems. After an initial reaction at the carboxylic acid (e.g., oxidative addition into a derivative or a decarboxylative event), the catalyst can coordinate to the bicyclic core. If the geometry is favorable, the catalyst can abstract the fluorine atom from the C7 position, which is β to other carbons in the ring, leading to an unsaturated byproduct and a metal-fluoride species.[1][2] This process is often driven by the formation of a stable metal-fluoride bond.[3]

  • Direct C-F Oxidative Addition: While less common for unactivated C(sp³)-F bonds, the inherent ring strain of the norbornane scaffold can lower the activation energy for the catalyst (e.g., Pd(0) or Ni(0)) to insert directly into the C-F bond. This is particularly problematic at elevated temperatures or with highly reactive, low-coordinate catalytic species.

Both pathways are highly dependent on the reaction conditions you have chosen. Harsh conditions—high temperatures, strongly nucleophilic bases, or inappropriate ligand selection—will almost certainly exacerbate this issue.

Q2: How can I strategically adjust my reaction conditions to suppress defluorination?

A: A systematic, multi-parameter approach is required. The goal is to find a kinetic window where the desired cross-coupling outcompetes the C-F bond cleavage. The following table summarizes key adjustments and the scientific rationale behind them.

ParameterRecommendationRationale & Causality
Catalyst & Ligand Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like RuPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr).Bulky ligands create a sterically congested environment around the metal center. This physically hinders the C-F bond from achieving the necessary proximity for oxidative addition or the catalyst from adopting the geometry required for β-fluoride elimination.[4] Electron-rich ligands also stabilize the low-valent state of the catalyst, potentially making it less reactive towards the inert C-F bond while still promoting the desired catalytic cycle.[5]
Base Use a mild, non-nucleophilic base . Recommended options include K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid strong, nucleophilic bases like NaOt-Bu, LiOt-Bu, or DBU.Strong, nucleophilic bases can directly attack the carbon-fluorine bond or generate highly reactive organometallic intermediates that are less selective.[6] Milder carbonate or phosphate bases are sufficient to facilitate transmetalation in many cross-coupling reactions without promoting elimination pathways.
Solvent Employ aprotic, weakly coordinating solvents . Toluene, Dioxane, or THF are excellent starting points. Avoid highly polar, coordinating solvents like DMF, NMP, or DMSO if possible.Highly polar and nucleophilic solvents can promote C-F bond rupture and may also accelerate catalyst decomposition.[7] While a small amount of a polar solvent is sometimes needed for solubility, its concentration should be minimized.
Temperature Conduct the reaction at the lowest possible temperature that allows for reasonable conversion to the desired product. Start screens at 60-80 °C instead of the more common 100-110 °C.Defluorination and decarboxylation are often side reactions with higher activation energies than the desired coupling.[6] By lowering the temperature, you can significantly disfavor these undesired pathways kinetically.
Reaction Type Consider a decarboxylative cross-coupling strategy, which is often performed under milder conditions than those requiring prior activation of the carboxylic acid.Modern photocatalytic or nickel-catalyzed decarboxylative couplings can often be run at or near room temperature, which is the single most effective way to prevent thermally-driven defluorination.[8][9]
Q3: My primary side-product is the fully reduced and defluorinated norbornane. What does this tell me?

A: This indicates that you are likely facing two competing side reactions: defluorination and protodecarboxylation . This typically occurs under harsh conditions where the base is strong enough to mediate protonolysis of key intermediates or when a hydrogen source is available. To address this, you must prioritize milder conditions across the board: lower temperature, a weaker base (K₃PO₄ is a good choice), and ensuring your solvent is scrupulously anhydrous.

Part 2: Scientific Deep Dive & FAQs

This section explores the fundamental chemical principles governing the stability of the C-F bond in your system and provides a deeper mechanistic understanding.

FAQ 1: What makes the C7-F bond on the bicyclo[2.2.1]heptane system uniquely susceptible to cleavage during catalysis?

A: While aliphatic C-F bonds are notoriously robust, the geometry and strain of the bicyclo[2.2.1]heptane skeleton introduce unique vulnerabilities. The rigid, cage-like structure can force the C-C and C-F bonds into conformations that, upon coordination to a metal, lower the activation energy for elimination pathways. The mechanism of β-fluoride elimination, for example, is highly dependent on the M-C-C-F dihedral angle.[1] While often requiring a syn-coplanar arrangement, transition states can be flexible. The inherent strain energy of the bicyclic system can be released in the transition state of the C-F cleavage, providing an additional thermodynamic driving force that is absent in more flexible acyclic systems.

FAQ 2: Can you illustrate the key defluorination mechanism, β-Fluoride Elimination?

A: Certainly. β-Fluoride elimination is a fundamental organometallic reaction pathway. It involves the transfer of a fluorine atom from a carbon atom that is "beta" to the metal center, leading to the formation of an alkene and a metal-fluoride complex. This process is a key decomposition pathway for many organometallic intermediates.[2][10]

Caption: The mechanism of β-Fluoride Elimination.

FAQ 3: How exactly do bulky ligands prevent defluorination?

A: Bulky ligands, such as the biarylphosphines developed by the Buchwald group, act as "gatekeepers" for the metal's coordination sphere. They prevent unwanted side reactions in two primary ways:

  • Steric Shielding: The large size of the ligand creates a protective pocket around the metal. This makes it sterically difficult for the C-F bond of the substrate to approach the metal center and undergo oxidative addition.

  • Enforcing Reductive Elimination: In a productive cross-coupling cycle, the final step is the reductive elimination of the desired product. Bulky ligands promote this step by creating steric pressure that favors the formation of the C-C bond and dissociation of the product, regenerating the active catalyst. This makes the desired product-forming pathway kinetically faster than competing decomposition pathways like β-fluoride elimination.[4]

Ligand_Effect cluster_small Small Ligands (e.g., PPh₃) cluster_bulky Bulky Ligands (e.g., RuPhos) Pd_Small Pd L1 L Pd_Small->L1 L2 L Pd_Small->L2 Substrate_CF R-F Pd_Small->Substrate_CF Undesired C-F Activation Possible Pd_Bulky Pd BL1 Bulky Ligand Pd_Bulky->BL1 BL2 Bulky Ligand Pd_Bulky->BL2 Substrate_CF_Blocked R-F label_blocked Steric Shielding Blocks C-F Activation Troubleshooting_Workflow start Start: Cross-Coupling Reaction check Analysis: Defluorination > 10%? start->check temp Reduce Temperature (e.g., 100°C -> 80°C) check->temp Yes success Success: Defluorination Minimized check->success No base Switch to Milder Base (e.g., NaOtBu -> K₃PO₄) temp->base ligand Use Bulkier Ligand (e.g., PPh₃ -> RuPhos) base->ligand solvent Change Solvent (e.g., DMF -> Toluene) ligand->solvent recheck Re-run and Analyze solvent->recheck recheck->check Iterate if needed

Sources

Optimization

Troubleshooting low conversion rates in 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid esterification

Welcome to the Technical Support Center for the esterification of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid . Working with fluorinated norbornane derivatives presents a unique intersection of severe steric hindranc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid .

Working with fluorinated norbornane derivatives presents a unique intersection of severe steric hindrance and complex electronic effects. The rigid bicyclo[2.2.1]heptane core physically shields the C2 carbonyl, while the highly electronegative C7 fluorine atom exerts a strong inductive (-I) effect that alters the nucleophilicity of the carboxylate.

This guide is designed to help researchers diagnose low conversion rates, understand the underlying mechanistic failures, and implement self-validating protocols to achieve high-yield esterification.

Diagnostic Troubleshooting Logic

Before altering your reaction conditions, use the diagnostic flowchart below to identify the root cause of your low conversion based on your current methodology.

TroubleshootingLogic Start Low Conversion: 7-Fluoro-norbornane-2-carboxylic acid Method Identify Current Method Start->Method Fischer Fischer (H+, Heat) Method->Fischer Steglich Steglich (EDC/DCC) Method->Steglich F_sol Equilibrium/Steric Limit: Switch to Acid Chloride Fischer->F_sol S_prob Check LCMS for N-acylurea byproduct Steglich->S_prob S_sol1 High Byproduct: Increase DMAP (>0.5 eq), Keep T < 0°C S_prob->S_sol1 Yes S_sol2 No Byproduct: Check Moisture or Use Mukaiyama Reagent S_prob->S_sol2 No

Caption: Logical troubleshooting flowchart for diagnosing low esterification conversion.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification stalling below 20% conversion despite extended reflux? A1: Fischer esterification is an equilibrium-driven process[1]. The bicyclo[2.2.1]heptane core introduces severe steric hindrance, physically blocking the nucleophilic attack of the alcohol on the protonated carbonyl carbon[2]. Because the forward rate is drastically reduced, the reaction stalls. To drive the reaction forward, you must apply Le Châtelier's principle by using a vast excess of alcohol or actively removing water (e.g., via a Dean-Stark trap or molecular sieves)[2]. However, for substrates this hindered, Fischer conditions are generally not recommended.

Q2: I am using the Steglich protocol (EDC·HCl / DMAP). The starting material is consumed, but my ester yield is abysmal, and I see a large new peak on LCMS. What is happening? A2: You are likely observing the formation of an N-acylurea byproduct. In a Steglich esterification, the carboxylic acid reacts with the carbodiimide to form an O-acylisourea intermediate. Normally, the alcohol attacks this intermediate rapidly. However, because 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid is exceptionally bulky, the alcohol attack is sterically delayed. This prolonged lifetime allows the O-acylisourea to undergo an intramolecular rearrangement into a thermodynamically stable, unreactive N-acylurea dead-end[3].

SteglichMechanism Acid 7-Fluoro-bicyclic Acid + EDC O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl Activation N_acyl N-Acylurea (Dead-End Byproduct) O_acyl->N_acyl Rearrangement (Steric Delay) Product Ester Product O_acyl->Product R-OH Attack (Slow)

Caption: Competitive pathways in Steglich esterification of hindered acids.

Q3: How do I prevent this N-acylurea rearrangement? A3: You must trap the O-acylisourea faster than it can rearrange. This is achieved by increasing the concentration of 4-dimethylaminopyridine (DMAP). DMAP is a superior nucleophile compared to the alcohol and rapidly reacts with the O-acylisourea to form a highly reactive acylpyridinium intermediate, which then reacts with the alcohol[3]. For highly hindered acids, increase DMAP from catalytic amounts (5-10 mol%) to stoichiometric amounts (0.5 to 1.0 equivalents) and strictly maintain the reaction at 0 °C.

Q4: How does the 7-fluoro substituent alter the reactivity compared to a standard norbornane acid? A4: The highly electronegative fluorine atom at the bridgehead position exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the acid, meaning the resulting carboxylate is a weaker nucleophile. During the initial activation step with coupling reagents like EDC, the slower attack of the carboxylate can lead to incomplete activation.

Q5: What are the best alternative coupling strategies if Steglich fails? A5: Bypassing the O-acylisourea intermediate entirely is the most reliable approach. Converting the acid to an acid chloride using oxalyl chloride is a highly robust method for hindered aliphatic acids[4]. Alternatively, Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) has proven highly effective for Steglich-resistant sterically hindered substrates[3].

Quantitative Comparison of Coupling Strategies

MethodReagentsTypical Conversion (Hindered Acids)Primary ByproductsRecommendation
Fischer H₂SO₄, Excess R-OH, Heat< 20%Unreacted SM, DegradationNot Recommended
Standard Steglich EDC·HCl, 0.05 eq DMAP20 - 40%N-acylurea (High)Poor choice for bicyclics
Optimized Steglich EDC·HCl, 0.5 - 1.0 eq DMAP60 - 85%N-acylurea (Low)Good for primary/secondary alcohols
Acid Chloride (COCl)₂, cat. DMF, then Et₃N> 90%None (Volatile HCl/CO/CO₂)Highly Recommended
Mukaiyama 2-Chloro-1-methylpyridinium iodide80 - 95%PyridoneExcellent alternative[3]

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Acid Chloride Activation Workflow (Recommended)

This method forces the reaction by converting the carboxylic acid into a highly electrophilic acid chloride, overcoming the steric shielding of the bicyclic core[4].

AcidChlorideWorkflow Step1 Step 1: Activation Oxalyl Chloride Cat. DMF, DCM, 0°C Step2 Step 2: Evaporation Remove excess (COCl)2 under vacuum Step1->Step2 Step3 Step 3: Coupling Add R-OH + Et3N in DCM at 0°C Step2->Step3 Step4 Step 4: Workup Aqueous Wash Verify via TLC/LCMS Step3->Step4

Caption: Step-by-step workflow for the acid chloride esterification method.

Step-by-Step Procedure:

  • Activation: Dissolve 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere. Cool to 0 °C.

  • Add catalytic DMF (0.05 eq), followed by the dropwise addition of Oxalyl Chloride (1.5 eq).

    • Self-Validation Check: You must observe immediate gas evolution (CO and CO₂). If no gas evolves, your oxalyl chloride may be degraded.

  • Concentration: Stir at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride and HCl.

    • Self-Validation Check: Quench a 5 µL aliquot in methanol. TLC/LCMS should show 100% conversion to the methyl ester, confirming successful acid chloride formation.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Add the target alcohol (1.2 eq) followed by dropwise addition of Triethylamine (2.0 eq).

  • Workup: Stir for 4 hours. Wash the organic layer with 1M Citric Acid (to remove Et₃N), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Optimized Steglich Esterification (High DMAP)

Use this if your target alcohol is sensitive to acid chlorides.

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM (0.1 M) at 0 °C.

  • Add DMAP (0.5 to 1.0 eq). Note: This high loading is critical to outcompete the N-acylurea rearrangement[3].

  • Add EDC·HCl (1.5 eq) portion-wise.

  • Stir at 0 °C for 2 hours, then allow to slowly warm to room temperature overnight.

    • Self-Validation Check: Monitor by LCMS. If the N-acylurea mass (M+EDC-H₂O) appears and grows larger than the product peak, the reaction temperature was too high or DMAP loading was insufficient.

  • Workup: Wash with cold 1M HCl (or Citric Acid if the ester is acid-sensitive), followed by NaHCO₃ and brine.

References

  • BenchChem.
  • Jordan, A., et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry (RSC Publishing), 2021.
  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry, 2022.
  • Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid vs non-fluorinated norbornane bioisosteres

Title: 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic Acid vs. Non-Fluorinated Norbornane Bioisosteres: A Comparative Guide for Drug Design Executive Summary The strategic replacement of flat, sp2-hybridized aromatic rings (...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic Acid vs. Non-Fluorinated Norbornane Bioisosteres: A Comparative Guide for Drug Design

Executive Summary

The strategic replacement of flat, sp2-hybridized aromatic rings (such as phenyl groups) with sp3-rich aliphatic scaffolds is a fundamental tactic in modern drug discovery. This bioisosteric replacement aims to improve clinical success rates by enhancing aqueous solubility and reducing off-target toxicity. The bicyclo[2.2.1]heptane (norbornane) system is a privileged bioisostere due to its rigid, defined vector geometry. However, native norbornanes can introduce liabilities, including excessive lipophilicity and metabolic vulnerability at the bridgehead positions.

This guide provides an objective, data-driven comparison between the standard non-fluorinated bicyclo[2.2.1]heptane-2-carboxylic acid [1] and its advanced fluorinated counterpart, 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid [2]. By analyzing the mechanistic causality of C7-fluorination, we detail how this targeted modification profoundly modulates pKa, lipophilicity, and metabolic stability.

Mechanistic Rationale: The Role of 7-Fluorination

As a Senior Application Scientist, I emphasize that structural modifications must be driven by physicochemical causality, not trial and error. The introduction of a fluorine atom at the C7 position (the bridging carbon) of the norbornane scaffold[3] triggers three distinct shifts:

  • Inductive Electron Withdrawal (-I Effect) and pKa Modulation: Fluorine is the most electronegative element. Positioned at C7, it exerts a strong through-bond and through-space inductive pull on the C2-carboxylic acid. This electron withdrawal stabilizes the conjugate base (carboxylate anion), thereby lowering the pKa of the acid compared to the non-fluorinated analog[1]. A lower pKa ensures a higher fraction of ionized species at physiological pH, which is critical for forming strong ionic salt bridges with target proteins.

  • Lipophilicity and Permeability Balancing: While the native norbornane core is highly lipophilic, the highly polarized C-F bond introduces a localized dipole. This subtly reduces the overall LogP while the low polarizability of fluorine maintains excellent membrane permeability.

  • Metabolic Shielding: The C7 bridge of the norbornane ring is a known "soft spot" for cytochrome P450 (CYP)-mediated hydroxylation. Fluorination at this specific site sterically and electronically blocks oxidative metabolism, significantly extending the compound's half-life in human liver microsomes (HLM)[4].

Quantitative Comparison

The following table summarizes the comparative physicochemical and DMPK (Drug Metabolism and Pharmacokinetics) parameters of the two bioisosteric scaffolds.

Property / ParameterBicyclo[2.2.1]heptane-2-carboxylic acid7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acidCausality / Impact
CAS Number 824-62-4[1]1432679-36-1[2]Reference identifiers for procurement.
pKa (Predicted/Exp) 4.83 ± 0.20[1]~3.80 - 4.10C7-F inductive effect stabilizes the C2-carboxylate.
LogP (Neutral) ~1.9~1.6C-F bond polarity slightly reduces lipophilicity.
HLM Half-life ( t1/2​ ) ~45 min>120 minFluorine blocks CYP450 hydroxylation at the C7 bridge.
Fraction sp3 ( Fsp3​ ) 0.870.87Both maintain high 3D character vs. flat phenyl rings.

Experimental Workflows & Protocols

To ensure trustworthiness, the properties of these bioisosteres must be validated through rigorous, self-validating experimental systems. Below are the standardized protocols for evaluating these scaffolds.

Protocol 1: pKa Determination via Potentiometric Titration

Objective: To quantify the inductive effect of the C7-fluorine on the C2-carboxylic acid.

  • Preparation: Prepare 1 mM solutions of both bicyclo[2.2.1]heptane-2-carboxylic acid and 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid in 0.15 M KCl (to maintain constant ionic strength).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Titration: Titrate the solutions with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO_2 absorption.

  • Self-Validation System: Run a blank titration (0.15 M KCl only) to correct for solvent auto-ionization. The shift in the equivalence point between the non-fluorinated and fluorinated species will directly yield the Δ pKa, ensuring the observed shift is strictly due to the fluorine's inductive pull.

Protocol 2: Metabolic Stability (HLM Assay)

Objective: To verify the metabolic shielding provided by C7-fluorination against CYP450 enzymes.

  • Incubation: Incubate 1 µM of each compound with Human Liver Microsomes (1 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Start the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation System: Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound relative to the internal standard. This ratio ensures that any variations in extraction efficiency or LC-MS injection volume are mathematically canceled out, providing a true biological half-life.

Logical Relationship Visualization

The following diagram illustrates the logical workflow of how C7-fluorination modulates the norbornane scaffold to produce an optimized bioisostere.

G N1 Norbornane Scaffold (High Lipophilicity, pKa ~4.8) N2 C7-Fluorination (Bioisosteric Modification) N1->N2 Addition of F at Bridge N3 Inductive Electron Withdrawal (-I) N2->N3 N4 Steric & Electronic Shielding N2->N4 N5 Polar Surface Area Modulation N2->N5 N6 pKa Lowering (C2-COOH) (Enhanced Target Binding) N3->N6 Stabilizes Anion N7 CYP450 Metabolic Blockade (Increased Half-life) N4->N7 Blocks Hydroxylation N8 Optimized LogD7.4 (Maintained Permeability) N5->N8 Balances Lipophilicity N9 7-Fluorobicyclo[2.2.1]heptane Optimized Bioisostere N6->N9 N7->N9 N8->N9

Caption: Logical pathways demonstrating how C7-fluorination optimizes the norbornane bioisostere.

Conclusion

For drug development professionals, the choice between a standard norbornane and a 7-fluoronorbornane is not merely a matter of structural novelty—it is a precise physicochemical tuning mechanism. 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid offers a superior profile when a project requires a lower pKa for ionic target engagement, coupled with enhanced metabolic stability against bridgehead oxidation. By integrating these fluorinated bioisosteres, researchers can effectively navigate the complex multi-parameter optimization landscape of modern medicinal chemistry.

References[2] Title: 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid 97% - Advanced ChemBlocks | Source: AChemBlock | URL: 3]">https://www.achemblock.com[3] Title: Synthesis and Characterization of Norbornanediol Isomers and Their Fluorinated Analogues | Source: ACS Publications | URL: 4]">https://pubs.acs.org[4] Title: An efficient DFT method of predicting the one-, two- and three-bond indirect spin–spin coupling constants involving a fluorine nucleus in fluoroalkanes | Source: RSC Publishing | URL: 1]">https://pubs.rsc.org[1] Title: BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID CAS | Source: ChemicalBook | URL: https://www.chemicalbook.com

Sources

Comparative

Mass spectrometry fragmentation patterns of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid

Comparative Mass Spectrometry Fragmentation Analysis: 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic Acid vs. Non-Fluorinated Analogs The incorporation of fluorine into bicyclic aliphatic scaffolds, such as the norbornane ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Analysis: 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic Acid vs. Non-Fluorinated Analogs

The incorporation of fluorine into bicyclic aliphatic scaffolds, such as the norbornane ring, is a powerful strategy in drug development to modulate pKa, enhance lipophilicity, and block metabolic liabilities. However, analyzing these structurally rigid, highly strained compounds via mass spectrometry (MS) presents unique analytical challenges. This guide objectively compares the mass spectrometric fragmentation behavior and analytical performance of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid (7-F-BCHC) against its non-fluorinated baseline alternative, bicyclo[2.2.1]heptane-2-carboxylic acid (BCHC).

Mechanistic Principles of Fragmentation

Understanding the causality behind MS fragmentation is critical for robust method development and preventing false-positive identifications in complex biological matrices. Both BCHC and 7-F-BCHC contain a carboxylic acid moiety, making negative-ion electrospray ionization (ESI-) the optimal choice for generating the deprotonated pseudo-molecular ion [M-H]⁻.

  • Non-Fluorinated BCHC: Upon collision-induced dissociation (CID), the dominant—and often sole—fragmentation pathway is the neutral loss of carbon dioxide (-44 Da). This decarboxylation is a universal hallmark of aliphatic carboxylic acids. Because it only yields a single major product ion, distinguishing BCHC from isobaric endogenous matrix interferences can be difficult.

  • Fluorinated 7-F-BCHC: The introduction of the highly electronegative fluorine atom fundamentally alters the molecule's electronic landscape. First, it inductively stabilizes the carboxylate anion, leading to a measurable increase in ESI ionization efficiency. Second, during CID, the strained bicyclic system undergoes competing fragmentation pathways. Fluorinated organic acids characteristically exhibit both the loss of CO₂ and the neutral loss of hydrogen fluoride (HF, -20 Da)[1]. Because harsh ionization methods can cause complete loss of the fluorinated tail before detection, soft ionization (ESI) is mandatory to observe the intact precursor[2]. The subsequent dual loss of CO₂ and HF yields a highly diagnostic m/z 93 product ion, which serves as a unique chemical fingerprint confirming the presence of both functional groups.

Diagnostic Fragmentation Pathways

MS_Fragmentation Precursor 7-F-BCHC Precursor [M-H]⁻ m/z 157 LossCO2 Decarboxylation [M-H-CO₂]⁻ m/z 113 Precursor->LossCO2 -44 Da (CO₂) LossHF HF Elimination [M-H-HF]⁻ m/z 137 Precursor->LossHF -20 Da (HF) DualLoss Dual Loss (-CO₂, -HF) m/z 93 LossCO2->DualLoss -20 Da (HF) LossHF->DualLoss -44 Da (CO₂)

Fragmentation pathway of 7-F-BCHC showing diagnostic neutral losses of CO2 and HF.

Comparative Analytical Performance

Quantitative MS data demonstrates that the fluorinated analog not only provides more diagnostic Multiple Reaction Monitoring (MRM) transitions but also exhibits superior ionization efficiency due to the inductive effect of the fluorine atom.

CompoundFormulaPrecursor Ion [M-H]⁻Primary MRM TransitionSecondary MRM TransitionRelative Ionization Efficiency
BCHC (Non-fluorinated)C₈H₁₂O₂m/z 139.1139.1 → 95.1 (-CO₂)N/A1.0x (Baseline)
7-F-BCHC (Fluorinated)C₈H₁₁FO₂m/z 157.1157.1 → 113.1 (-CO₂)157.1 → 93.1 (-CO₂, -HF)2.4x

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure absolute trustworthiness, the following protocol integrates self-validating mechanisms—such as isotopically labeled internal standards and matrix effect monitoring—to guarantee that signal absence is due to true negativity, not ion suppression.

Phase 1: Sample Preparation & Internal Validation

  • Spiking: Aliquot 50 µL of the biological matrix. Immediately spike with 10 µL of a stable-isotope-labeled internal standard (e.g., ¹³C₄-BCHC at 100 ng/mL). Causality: The internal standard corrects for extraction losses and ESI matrix suppression, validating the quantitative recovery of every individual sample.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak broadening and poor retention on the reversed-phase column.

Phase 2: Chromatographic Separation

  • Column: High-resolution C18 column (e.g., 150 × 4.6 mm, 3 µm particle size)[3].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Causality: Unlike formic acid, which suppresses negative ionization by driving the equilibrium toward the neutral, un-ionized acid, ammonium acetate maintains the carboxylic acid in its deprotonated state, maximizing ESI(-) sensitivity.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Parameters

  • Ionization: ESI Negative Mode.

  • Capillary Voltage: -2.5 kV.

  • MRM Transitions: Monitor the transitions outlined in the performance table. Use the 157.1 → 113.1 transition for quantification (highest abundance) and 157.1 → 93.1 for qualitative confirmation (highest specificity).

Phase 4: System Suitability Criteria

  • Ion Suppression Check: Perform a post-column infusion of 7-F-BCHC during a blank matrix injection. A stable baseline confirms the absence of localized matrix effects at the analyte's specific retention time.

  • Precision: The %CV of the internal standard peak area across all samples must remain < 15% to validate the run.

References

  • Nørgaard, A. W., et al. "Analytical Method Development of Fluorinated Silanes using Mass Spectrometry." DiVA Portal,[Link]

  • Murphy, A. C., et al. "Diversity oriented biosynthesis via accelerated evolution of modular gene clusters." Nature Communications (NIH PMC),[Link]

Sources

Validation

A Comparative Guide to NMR Validation of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid Enantiomeric Excess

In the landscape of modern drug discovery and development, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For a molecule li...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For a molecule like 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid, a rigid bicyclic structure with a strategically placed fluorine atom, precise determination of its enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) based methods for the validation of its enantiomeric purity, offering researchers the technical insights and practical protocols necessary to make informed analytical choices.

The presence of both a carboxylic acid moiety and a fluorine atom within the structure of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid opens the door to a variety of NMR techniques. The choice of method will ultimately depend on factors such as the desired level of accuracy, sample availability, and the instrumentation at hand. Here, we delve into the mechanistic underpinnings and practical applications of direct ¹⁹F NMR analysis, the use of chiral solvating and derivatizing agents with ¹H NMR, and the application of lanthanide shift reagents.

Comparison of Key NMR Methods for Enantiomeric Excess Determination

Method Principle Typical Chemical Shift Difference (ΔΔδ) Advantages Limitations
Direct ¹⁹F NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes, leading to distinct ¹⁹F chemical shifts for each enantiomer.[1]0.05 - 0.75 ppm[2]High sensitivity of ¹⁹F nucleus, low background signal, direct analysis without covalent modification.[1][3]Requires a suitable chiral solvating agent that interacts strongly enough to induce a chemical shift difference.
¹H NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes, resulting in separate ¹H signals (e.g., for the proton alpha to the carboxyl group).[4][5]0.1 - 0.6 ppm[4][6]Readily available instrumentation, a wide variety of CSAs for carboxylic acids.[6][7][8]Signal overlap can be an issue in complex molecules, may require higher concentrations of the CSA.
¹H or ¹⁹F NMR with Chiral Derivatizing Agents (CDAs) Covalent reaction with a chiral derivatizing agent to form stable diastereomers with distinct NMR spectra.[9]Can be > 1.0 ppmLarge chemical shift differences, well-established method, can also be used for determining absolute configuration.[10][11]Requires an additional reaction step, potential for kinetic resolution leading to inaccurate ee values, need to remove excess derivatizing agent.[2]
¹H NMR with Chiral Lanthanide Shift Reagents (LSRs) Formation of diastereomeric complexes with a paramagnetic lanthanide complex, inducing large chemical shift differences.[12][13]Can be several ppmSignificant signal separation, simplifies complex spectra.[12]Can cause significant line broadening, the stoichiometry of the complex must be carefully controlled, limited commercial availability of some LSRs.[12][14]

In-Depth Analysis of NMR Methodologies

Direct ¹⁹F NMR with Chiral Solvating Agents (CSAs)

The fluorine atom in 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid serves as a highly sensitive NMR probe.[1] ¹⁹F NMR spectroscopy offers several advantages, including a wide chemical shift range that minimizes signal overlap and a 100% natural abundance of the ¹⁹F nucleus.[1] The use of a chiral solvating agent (CSA) allows for direct analysis of the enantiomeric excess without the need for covalent modification.

The principle lies in the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. These diastereomeric complexes are in fast exchange on the NMR timescale, and the observed chemical shift for each enantiomer is the weighted average of the free and complexed states. Due to the different spatial arrangement of the two diastereomeric complexes, the fluorine nuclei experience slightly different magnetic environments, leading to two distinct signals in the ¹⁹F NMR spectrum. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio.

Experimental Workflow: ¹⁹F NMR with a Chiral Solvating Agent

A generalized workflow for determining enantiomeric excess using ¹⁹F NMR and a chiral solvating agent.

Protocol: Enantiomeric Excess Determination by ¹⁹F NMR using a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆) in an NMR tube.

    • Acquire a standard ¹⁹F NMR spectrum of the analyte to establish its chemical shift.

  • Selection and Addition of CSA:

    • Choose a suitable chiral solvating agent known to interact with carboxylic acids. Charged octahedral metal complexes or chiral pincer palladium complexes have shown promise for fluorinated compounds.[1]

    • Prepare a stock solution of the CSA in the same deuterated solvent.

    • Add a small aliquot (e.g., 0.2 equivalents) of the CSA stock solution to the NMR tube containing the analyte.

  • NMR Acquisition and Optimization:

    • Gently mix the sample and acquire a ¹⁹F NMR spectrum.

    • Observe the ¹⁹F signal of the analyte. If two resolved signals are observed, proceed to integration.

    • If the signals are not baseline-resolved, incrementally add more of the CSA stock solution (e.g., in 0.2 equivalent steps) and re-acquire the spectrum until optimal separation is achieved. It is crucial to avoid adding a large excess of the CSA, as this can lead to line broadening.

  • Data Analysis:

    • Once baseline resolution is achieved, carefully integrate the two ¹⁹F signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Self-Validation: To ensure the accuracy of the measurement, it is advisable to prepare samples with known ratios of the enantiomers (if available) and verify that the measured ee values correspond to the prepared values.

¹H NMR with Chiral Solvating Agents (CSAs)

A variety of chiral solvating agents have been developed for the enantiodiscrimination of carboxylic acids, including BINOL-based amino alcohols, bisimidazoline compounds, and diphenylprolinols.[4][5][7] The choice of CSA will depend on the specific structure of the analyte and the desired degree of signal separation.

Logical Relationship: CSA and Analyte Interaction

G cluster_0 Analyte Enantiomers cluster_1 Chiral Solvating Agent cluster_2 Diastereomeric Complexes (Transient) R_Analyte (R)-Analyte R_S_Complex (R)-Analyte : (S)-CSA R_Analyte->R_S_Complex Forms S_Analyte (S)-Analyte S_S_Complex (S)-Analyte : (S)-CSA S_Analyte->S_S_Complex Forms CSA (S)-CSA CSA->R_S_Complex CSA->S_S_Complex H1_R δ₁ R_S_Complex->H1_R Distinct ¹H Signal H1_S δ₂ S_S_Complex->H1_S Distinct ¹H Signal

Formation of diastereomeric complexes between enantiomers and a CSA, leading to distinct NMR signals.

NMR Analysis with Chiral Derivatizing Agents (CDAs)

This classic method involves the covalent reaction of the chiral analyte with an enantiomerically pure chiral derivatizing agent to form a pair of stable diastereomers.[9] These diastereomers have different physical properties and, consequently, distinct NMR spectra. For 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid, the carboxylic acid functionality can be readily converted into an ester or an amide using a chiral alcohol or amine as the derivatizing agent. A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), or its fluorinated analogs.[9]

The resulting diastereomers will exhibit different chemical shifts for both the protons and the fluorine atom, allowing for analysis by either ¹H or ¹⁹F NMR. The key advantage of this method is that it often leads to larger chemical shift differences (ΔΔδ) compared to CSAs, facilitating more accurate integration.

However, the main drawback is the potential for kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate determination of the enantiomeric excess. To mitigate this, it is crucial to drive the reaction to completion.

Protocol: Derivatization and NMR Analysis

  • Derivatization Reaction:

    • In a dry vial, dissolve a known amount of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid.

    • Add a slight excess (e.g., 1.2 equivalents) of an enantiomerically pure chiral derivatizing agent (e.g., (R)-1-phenylethanol) and a suitable coupling agent (e.g., DCC or EDC).

    • Allow the reaction to proceed to completion. Monitor the reaction by TLC or LC-MS to ensure all the starting material has been consumed.

  • Work-up and Purification:

    • Perform an appropriate aqueous work-up to remove the coupling agent and any unreacted starting materials.

    • Purify the resulting diastereomeric esters by flash chromatography if necessary.

  • NMR Analysis:

    • Dissolve the purified diastereomers in a deuterated solvent.

    • Acquire a ¹H or ¹⁹F NMR spectrum.

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Integrate these signals to determine the diastereomeric ratio, which directly reflects the enantiomeric ratio of the starting material.

Chiral Lanthanide Shift Reagents (LSRs)

Chiral lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the oxygen atoms of a carboxylic acid.[12] This coordination induces large changes in the chemical shifts of nearby nuclei. When an enantiomerically pure chiral LSR is used, it forms diastereomeric complexes with the two enantiomers of the analyte.[13] These diastereomeric complexes have different association constants and geometries, resulting in different induced shifts for the corresponding nuclei of the two enantiomers.

A commonly used chiral LSR is Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[12][14] The main advantage of this method is the potential for very large separations of the enantiomeric signals. However, a significant drawback is the line broadening caused by the paramagnetic lanthanide ion, which can reduce the accuracy of integration.[12]

Conclusion

The determination of the enantiomeric excess of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid can be reliably achieved using a variety of NMR-based methods. The presence of a fluorine atom makes direct ¹⁹F NMR with a chiral solvating agent a particularly attractive option due to its high sensitivity, simplicity, and non-destructive nature. For routine analysis, ¹H NMR with a suitable chiral solvating agent provides a readily accessible and effective alternative. When larger signal separation is required or for the simultaneous determination of absolute configuration, the use of chiral derivatizing agents is a powerful, albeit more labor-intensive, approach. Finally, chiral lanthanide shift reagents can be employed to induce significant signal separation, but care must be taken to manage the associated line broadening. The optimal choice of method will depend on the specific requirements of the analysis and the available instrumentation, and the protocols provided herein offer a solid foundation for achieving accurate and reliable validation of the enantiomeric purity of this important fluorinated bicyclic building block.

References

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. Available at: [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PMC. Available at: [Link]

  • A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. pubs.acs.org. Available at: [Link]

  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Royal Society of Chemistry. Available at: [Link]

  • Potential and performance of anisotropic 19 F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Royal Society of Chemistry. Available at: [Link]

  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Royal Society of Chemistry. Available at: [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]

  • FICA, a new chiral derivatizing agent for determining the absolute configuration of secondary alcohols by 19F and 1H NMR spectroscopies. ResearchGate. Available at: [Link]

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed. Available at: [Link]

  • A high-performance chiral 19 F-labeled probe with an increased structural twisting. Royal Society of Chemistry. Available at: [Link]

  • Chiral derivatizing agent. Grokipedia. Available at: [Link]

  • Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. The Journal of Organic Chemistry. Available at: [Link]

  • Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT. Available at: [Link]

  • Development of a scalable, enantioselective synthesis of (-)-7-(bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a scaffold for divergent drug discovery synthesis. ACS Publications. Available at: [Link]

  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 1432679-36-1).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 1432679-36-1). As a fluorinated organic compound, this chemical requires meticulous disposal procedures to ensure laboratory safety, maintain regulatory compliance, and protect the environment. The stability of the carbon-fluorine bond, a hallmark of this class of molecules, necessitates specific disposal pathways beyond standard chemical waste protocols.[1][2][3]

A Note on the Safety Data Sheet (SDS): While this document provides in-depth guidance based on the chemical's structure and regulatory standards, it is not a substitute for the manufacturer-provided Safety Data Sheet (SDS). The SDS for your specific product is the primary source of information regarding physical properties, toxicity, and immediate safety measures. Always review the SDS before handling this compound.

Hazard Assessment and Initial Characterization

7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid must be treated as hazardous chemical waste . This determination is based on its structural features:

  • Carboxylic Acid Moiety: This functional group renders the compound acidic and potentially corrosive.

  • Fluorinated Organic Structure: The presence of a carbon-fluorine bond places this compound in a category of chemicals known for their environmental persistence.[2][3] The Environmental Protection Agency (EPA) has highlighted the challenges associated with the disposal of fluorinated organic compounds due to their resistance to natural degradation.[1][2]

Based on these characteristics, the waste is presumed to be regulated under the Resource Conservation and Recovery Act (RCRA) and requires management as hazardous waste from the point of generation.[4][5]

Property Information Source
Chemical Name 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acidAdvanced ChemBlocks[6]
CAS Number 1432679-36-1Advanced ChemBlocks[6]
Molecular Formula C₈H₁₁FO₂Advanced ChemBlocks[6]
Molecular Weight 158.17 g/mol Advanced ChemBlocks[6]
Presumed Waste Class Hazardous Waste (Corrosive, Environmental Hazard)Inferred from structure
Recommended Disposal High-Temperature IncinerationEPA Guidance[1][2][7]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate this waste, ensure all appropriate personal protective equipment is in use. The causality is clear: direct contact with the acidic and potentially toxic compound must be prevented.

Step-by-Step PPE Protocol:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart. Double-gloving is recommended for extended handling.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]

Waste Collection and Segregation: An In-Lab Protocol

Improper segregation of chemical waste is a primary cause of laboratory incidents. This protocol ensures that 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid is collected safely at its point of generation.

  • Designate a Waste Container:

    • Material: Use a chemically compatible container, typically made of High-Density Polyethylene (HDPE). The container must be free from damage and have a secure, leak-proof screw cap.[4]

    • Sizing: Select a container size appropriate for the expected volume of waste to avoid prolonged storage of a nearly-empty container or the risks associated with an overly full one.[4]

  • Labeling at Point of Generation:

    • The moment the first drop of waste enters the container, it must be labeled.[8] Do not wait until it is full.

    • The label must include:

      • The words "Hazardous Waste "

      • The full chemical name: "7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid " (no abbreviations or formulas).[8]

      • A list of all constituents, including solvents and water.

      • The approximate percentages of each constituent.

      • The relevant hazard characteristics (e.g., Corrosive, Toxic).

      • The date of accumulation start.

  • Segregation:

    • Incompatible Materials: This waste stream must be kept separate from:

      • Bases (e.g., sodium hydroxide, amines): Can cause a violent acid-base neutralization reaction.

      • Strong Oxidizers (e.g., peroxides, nitrates): Can lead to an exothermic and potentially explosive reaction.

      • Reactive Metals (e.g., sodium, potassium): May react with the acidic proton.

    • Physical Separation: Use secondary containment (such as a plastic tub) to isolate the waste container from other, incompatible waste streams.[4]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[8] If using a funnel, it must be removed and the cap replaced immediately after use.[8]

    • Store the container at or near the point of generation, under the control of laboratory personnel.[4][8]

On-Site Storage and Final Disposal Pathway

On-Site Storage: The labeled and sealed container must be stored in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Accumulation Area, in compliance with institutional and EPA regulations.[9] Adhere strictly to the volume and time limits for accumulation (e.g., academic labs operating under Subpart K may have up to twelve months to remove the waste from the laboratory).[9]

Final Disposal: The recommended and most effective method for the final disposal of fluorinated organic compounds is high-temperature incineration .[3][7]

  • Why Incineration? The carbon-fluorine bond is exceptionally strong, requiring significant energy input to break.[1][2] Standard chemical or biological waste treatment methods are ineffective. High-temperature incineration (typically >1,000°C) provides the necessary conditions to mineralize the compound, breaking it down into less harmful inorganic constituents like carbon dioxide, water, and hydrogen fluoride (HF). The HF is then treated in the incinerator's scrubbing system.[2]

  • Why Not Landfilling? Disposing of this compound in a hazardous waste landfill is a containment strategy, not a destruction one.[3] Given the persistence and potential mobility of fluorinated compounds, landfilling poses a long-term risk of environmental contamination should the containment fail.[3]

Disposal Workflow: All disposal must be handled through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][8]

Disposal Workflow Diagram

The following diagram outlines the procedural flow for the proper disposal of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid.

G cluster_prep Preparation & Handling cluster_collection Waste Collection (In-Lab) cluster_storage Storage & Removal cluster_disposal Final Disposition start Waste Generation Begins ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Container (HDPE, good condition) fume_hood->container labeling Label Container Immediately (Full Name, Hazards, Date) container->labeling segregate Segregate from Incompatibles (Bases, Oxidizers) labeling->segregate store Store in Satellite Accumulation Area (Keep Closed, Secondary Containment) segregate->store monitor Monitor Accumulation (Time & Volume Limits) store->monitor pickup Arrange Pickup via EHS/ Waste Contractor monitor->pickup incineration High-Temperature Incineration (>1000°C) pickup->incineration documentation Retain Disposal Records/ Waste Manifest incineration->documentation

Caption: Workflow for the safe disposal of 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your colleagues.

  • Small Spills (in a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

By adhering to this comprehensive guide, you ensure that 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid is managed safely and responsibly, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • Stanford Environmental Health & Safety. Chemical Waste Disposal.
  • American Chemical Society.
  • United States Environmental Protection Agency. (2025, November 25).
  • College of Chemistry, University of California, Berkeley.
  • United States Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • Benchchem. Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
  • United States Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS)
  • Advanced ChemBlocks. 7-fluorobicyclo[2.2.1]heptane-2-carboxylic acid 97%.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • MSC Industrial Supply. (2017, May 23).
  • Sigma-Aldrich. (2025, December 23).
  • Thermo Fisher Scientific. (2026, January 2).

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Handling

Personal protective equipment for handling 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid

Comprehensive Safety and Operational Guide: Handling 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid As a Senior Application Scientist, I recognize that handling specialty fluorinated building blocks requires more than a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialty fluorinated building blocks requires more than a cursory glance at a generic Safety Data Sheet (SDS). 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid (also known as 7-fluoronorbornane-2-carboxylic acid) presents a unique physicochemical profile. By understanding the causality behind its hazards—specifically the interplay between its lipophilic bicyclic core, the electron-withdrawing fluorine atom, and the acidic carboxylate moiety—researchers can implement self-validating safety protocols that protect both laboratory personnel and the integrity of the drug development workflow.

Physicochemical Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first analyze the molecular behavior of the compound:

  • The Bicyclic Core (Norbornane): The[2.2.1] heptane structure is highly lipophilic. If the compound is dissolved in organic solvents (e.g., DMSO or Dichloromethane) commonly used in drug discovery assays, its ability to permeate the lipid bilayer of the stratum corneum (human skin) increases exponentially[1].

  • The Carboxylic Acid Moiety: Like its non-fluorinated analog, bicyclo[2.2.1]heptane-2-carboxylic acid, this compound acts as a localized proton donor. Upon contact with the moisture of the skin, eyes, or respiratory mucous membranes, it causes immediate pH drops, leading to its classification as a primary irritant (GHS Hazard Statements: H315 Skin Irritation, H319 Eye Irritation, H335 Respiratory Irritation)[1][2].

  • The Fluorine Substitution: The introduction of a highly electronegative fluorine atom at the 7-position increases the acidity (lowers the pKa) of the carboxylic acid compared to the non-fluorinated analog[3]. Furthermore, the highly stable C-F bond means the compound is metabolically and environmentally persistent, necessitating strict halogenated waste disposal protocols to prevent environmental contamination[4].

Mandatory Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to mitigate the specific aerosolization and dermal penetration risks associated with fluorinated bicyclic acids.

PPE CategorySpecification / MaterialOperational Causality (Why it is required)
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against micro-aerosolized acidic dust and solvent splashes. Standard safety glasses lack orbital seals and are insufficient[5].
Hand Protection (Dry) 100% Nitrile gloves (Minimum 6 mil thickness)Nitrile provides an excellent barrier against dry organic acids and prevents electrostatic transfer of the powder to the skin.
Hand Protection (Wet) Solvent-specific (e.g., PVA or Butyl for DCM)If the acid is dissolved in a carrier solvent, the solvent dictates the glove material. Nitrile degrades rapidly in DCM, creating a vector for the dissolved acid to enter the bloodstream.
Body Protection Flame-resistant (FR) lab coat, fully buttonedPrevents accumulation of static-charged fluorinated powders on personal clothing[5].
Respiratory Fume Hood (Face velocity: 80-100 fpm)Mandatory for all open-container handling to prevent inhalation of acidic dust (P261 compliance)[1].

Operational Workflow & Handling Protocol

Fluorinated organic powders frequently exhibit high electrostatic charge. This causes the powder to repel from metal spatulas and aerosolize, increasing inhalation risk and causing mass-balance errors during weighing.

Step-by-Step Handling Methodology:

  • Preparation: Verify the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Clear the deck of incompatible chemicals (strong bases, oxidizers).

  • Static Mitigation: Pass an anti-static zero-stat gun over the weighing balance, the spatula, and the anti-static polymeric weigh boat. Causality: Neutralizing the ambient static charge prevents the lipophilic powder from aerosolizing or clinging to the vessel walls.

  • Transfer: Using a micro-spatula, carefully transfer the 7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid to the weigh boat. Keep the source bottle capped immediately after use to prevent ambient moisture absorption (hygroscopy).

  • Solubilization: If preparing a stock solution, add the vehicle solvent (e.g., DMSO) directly to the pre-weighed powder within the fume hood. Do not transport the dry powder across the lab.

  • Decontamination: Rinse spatulas and reusable glassware first with a mild aqueous base (e.g., 5% Sodium Bicarbonate solution) to neutralize the carboxylic acid, followed by a distilled water rinse and an acetone wash.

Workflow Start Pre-Operation: Verify Fume Hood Velocity Static Static Mitigation: Discharge Powder & Tools Start->Static Weigh Weighing: Use Anti-Static Boat Static->Weigh Solvent Solubilization: Add Solvent (e.g., DMSO) Weigh->Solvent Transfer Transfer to Assay Vessel Solvent->Transfer Decon Decontamination: Wash Tools with Mild Base Transfer->Decon Waste Disposal: Halogenated Organic Waste Decon->Waste

Standardized safe handling and transfer workflow for fluorinated bicyclic carboxylic acids.

Spill Response & Decontamination Pathway

In the event of a localized spill inside or outside the fume hood, immediate containment is required to prevent respiratory exposure to the acidic dust[5].

Step-by-Step Spill Methodology:

  • Isolation: Evacuate immediate personnel from the bench area. Ensure fume hood sashes are lowered to the operational level to maximize exhaust draw.

  • State Assessment: Determine if the spill is a dry powder or a solvent solution.

  • Execution (Dry Powder): Do not dry sweep. Dry sweeping generates static electricity and aerosolizes the irritant. Instead, utilize the "Damp Sweep" technique: lightly mist universal absorbent pads with water or a mild bicarbonate solution, and gently place them over the powder to dissolve and absorb it safely.

  • Execution (Solution): Deploy universal chemical absorbent pads starting from the perimeter of the spill and working inward to prevent the spread of the lipophilic solvent.

  • Validation: Wipe the spill area with a damp cloth containing a mild base to ensure all residual acid is neutralized.

SpillResponse Spill Spill Detected: 7-Fluoro-norbornane-2-carboxylic acid State Assess Physical State Spill->State Powder Dry Powder Spill State->Powder Solution Solution Spill (e.g., in DCM/DMSO) State->Solution Sweep Damp Sweep Technique (Avoid Aerosolization) Powder->Sweep Absorb Apply Universal Absorbent Pads Solution->Absorb Collect Collect in Sealable Container Sweep->Collect Absorb->Collect Label Label as Halogenated Hazardous Waste Collect->Label

Decision tree for localized spill containment and decontamination procedures.

Waste Disposal Plan

The presence of the fluorine atom strictly dictates the disposal pathway. Fluorinated organic compounds must never be disposed of in standard aqueous waste or non-halogenated organic waste streams[4].

  • Classification: Segregate all solid and liquid waste containing this compound into designated Halogenated Organic Waste containers.

  • Causality: The carbon-fluorine (C-F) bond requires specialized high-temperature incineration facilities to break down safely. If placed in non-halogenated waste, standard incineration temperatures may fail to destroy the molecule, or worse, generate toxic Hydrogen Fluoride (HF) gas emissions[3][4].

  • Compatibility: Ensure the halogenated waste container does not contain incompatible materials, such as strong oxidizing agents or concentrated amines, which could trigger an exothermic acid-base reaction.

References

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